(E)-5-(2-Carbomethoxyvinyl)uridine

antiviral synthesis prodrug design nucleoside analogue

Bypass costly in-house Heck coupling for BVRU synthesis. (E)-5-(2-Carbomethoxyvinyl)uridine is the established penultimate intermediate for (E)-5-(2-bromovinyl)uridine (BVRU), eliminating palladium catalyst removal requirements. • Direct BVRU precursor via ester hydrolysis and bromination-avoids 5-iodouridine Pd-catalyzed coupling • α,β-unsaturated ester enables Michael additions, amidation, and parallel library synthesis of 50-200 analogs from a single bulk purchase • Distinct HPLC retention (λmax ~290 nm) vs. 5-methyluridine and 5-iodouridine facilitates enzyme kinetic assay quantification Supplied as ≥97% purity; multigram quantities available upon request.

Molecular Formula C13H16N2O8
Molecular Weight 328.27 g/mol
Cat. No. B12062760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(2-Carbomethoxyvinyl)uridine
Molecular FormulaC13H16N2O8
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C13H16N2O8/c1-22-8(17)3-2-6-4-15(13(21)14-11(6)20)12-10(19)9(18)7(5-16)23-12/h2-4,7,9-10,12,16,18-19H,5H2,1H3,(H,14,20,21)/b3-2+
InChIKeyAHIQDGXXLZVOGZ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-(2-Carbomethoxyvinyl)uridine vs. Common Uridine Analogs in Antiviral Research


(E)-5-(2-Carbomethoxyvinyl)uridine (CAS 58931-19-4) is a synthetic C5-substituted uridine analog bearing an α,β-unsaturated methyl ester moiety. This nucleoside is classified within the 5-(2-substituted-vinyl)uridine family, a group of compounds extensively explored for antiviral applications. [1] Unlike unmodified uridine, the (E)-carbomethoxyvinyl substituent at the pyrimidine 5-position confers chemical reactivity distinct from simple alkyl or halogen substitutions, enabling its dual role as both a protected prodrug intermediate and a modular scaffold for further derivatization.

Late-stage intermediate Direct precursor to (E)-5-(2-carboxyvinyl)uridine and BVRU
Modular scaffold α,β-unsaturated ester enables diversification to halogenovinyl analogs
Antiviral screening context Lipophilic vinyl-ester profile supports cellular permeability assessment

(E)-5-(2-Carbomethoxyvinyl)uridine Over Uridine and 5-Halouridines


Direct substitution with uridine or common 5-halogenated analogs (e.g., 5-iodouridine, 5-bromouridine) fails to replicate the synthetic utility and biological profile of (E)-5-(2-carbomethoxyvinyl)uridine. The α,β-unsaturated ester serves as a critical latent functional group: upon hydrolysis it yields (E)-5-(2-carboxyvinyl)uridine, the direct precursor to the therapeutically validated antiviral (E)-5-(2-bromovinyl)uridine (BVRU) [1]. Generic 5-halouridines lack this ester-to-acid-to-bromovinyl conversion pathway. Additionally, the carbomethoxyvinyl group modulates lipophilicity differently from halogens, as evidenced by altered chromatographic retention and calculated partition coefficients, which are critical parameters for cellular permeation in antiviral screening cascades .

Property
Target Compound
Common Alternatives
BVRU prodrug access
Direct precursor via ester hydrolysis
5-halouridines lack convertible ester handle
Modular derivatization
Vinyl ester enables halogenation, amidation
5-alkyl/halouridines offer limited functionalization
Lipophilicity range
cLogP ~0.3–0.8, supporting membrane permeation
5-iodouridine cLogP -0.42, more polar

Quantitative Evidence: (E)-5-(2-Carbomethoxyvinyl)uridine vs. In-Class Analogs


BVRU Prodrug Intermediate: Enabling the Synthesis Pathway

(E)-5-(2-Carbomethoxyvinyl)uridine is the direct synthetic precursor to (E)-5-(2-carboxyvinyl)uridine and subsequently to (E)-5-(2-bromovinyl)uridine (BVRU), a compound with documented anti-HSV-1 activity. In the published route, the methyl ester is saponified to the free acid, which is then converted to BVRU. [1] BVRU exhibited a minimum inhibitory concentration (MIC) of 10.3 µM against HSV-1 in Vero cell-based cytopathic effect (CPE) reduction assays, while the reference compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) showed greater potency (MIC approximately 0.1 µM). [1] This prodrug intermediate role is absent for 5-iodouridine and 5-bromouridine, which cannot be transformed into the bromovinyl series via this sequence.

BVRU prodrug access
Cross-study comparable
MIC 10.3 µM for downstream BVRU (HSV-1, CPE assay); BVDU 0.1 µM
Synthesis-context antiviral research pathway
Complete route from C5-ester; 5-halouridines cannot generate BVRU
antiviral synthesis prodrug design nucleoside analogue

Lipophilicity Advantage Over Free Carboxylic Acid

The methyl ester group of (E)-5-(2-carbomethoxyvinyl)uridine provides a notable increase in predicted lipophilicity compared to its free carboxylic acid counterpart, (E)-5-(2-carboxyvinyl)uridine, which is ionized at physiological pH. Computational estimations indicate a cLogP differential of approximately 1.5–1.8 log units, translating to a theoretical 30–60 fold increase in octanol-water partition coefficient. [1] While direct experimental logP values for the target compound are not published, structurally analogous (E)-5-(2-bromovinyl)uridine has a measured logP of 0.72, and the corresponding 2'-deoxy-2'-fluoro analog has a logP of 1.21, confirming that vinyl-ester substitution raises lipophilicity relative to the free acid. [2] 5-Iodouridine, by comparison, has a predicted cLogP of -0.42, indicating that the carbomethoxyvinyl modification reverses the polarity expected for a halogenated uridine. [3]

Lipophilicity lift
Class-level inference
cLogP Δ ~1.5–1.8 over carboxylic acid; >1 log unit over 5-iodouridine
Supports cellular permeation assessment
Computational estimate; no experimental logP for target
physicochemical properties drug-like properties cell permeability

Late-Stage Diversification into Antiviral Analog Libraries

The α,β-unsaturated ester of (E)-5-(2-carbomethoxyvinyl)uridine is a reactive Michael acceptor that can be elaborated into diverse libraries of 5-substituted uridines. In a validated patent synthesis (US 7,638,502 B2), the analogous 2'-deoxy derivative is reduced, hydrolyzed, and halogenated to yield 5-(2-chlorovinyl)-, 5-(2-bromovinyl)-, and 5-(2-iodovinyl) series. [1] This modular diversification is not feasible with simple 5-alkyluridines (e.g., 5-methyluridine) or 5-halouridines, where the C5 substituent lacks a functionalized vinyl handle. The (E)-stereochemistry is preserved throughout the sequence, ensuring geometric purity of the final products. [2]

Library diversification
Class-level inference
≥3 distinct antiviral leads accessible from single intermediate
Enables parallel SAR nucleoside library synthesis
Stereochemistry preserved; Pd-catalyzed coupling yield 92% for deoxy analog
medicinal chemistry structure-activity relationship parallel synthesis

Validated Application Scenarios for (E)-5-(2-Carbomethoxyvinyl)uridine


BVRU and ProTide Prodrug Synthesis at Scale

Medicinal chemistry groups developing second-generation anti-herpes nucleosides require multigram quantities of BVRU for in vivo efficacy and toxicity studies. The most established route proceeds through (E)-5-(2-carbomethoxyvinyl)uridine as the penultimate intermediate. Procuring the methyl ester directly avoids the need for in-house Heck coupling of 5-iodouridine, a step that requires palladium catalyst removal to sub-ppm levels. [1]

DEL and Parallel C5-Diversified Uridine Library Synthesis

Combinatorial chemistry teams constructing DELs or focused nucleoside libraries require a C5-functionalized uridine scaffold with a chemically orthogonal handle. The α,β-unsaturated ester of (E)-5-(2-carbomethoxyvinyl)uridine undergoes Michael additions, ester hydrolysis, and amidation reactions that are incompatible with 5-halouridines. This versatility allows the parallel generation of 50–200 analogs from a single bulk purchase, significantly accelerating hit expansion SAR campaigns. [1]

Substrate Tolerance Probe for Uridine Phosphorylase and Thymidine Kinase

Biochemical pharmacologists studying nucleoside salvage pathway enzymes require a panel of C5-modified uridines to map substrate specificity. (E)-5-(2-Carbomethoxyvinyl)uridine, with its extended vinyl-ester side chain, probes the steric and electronic limits of uridine phosphorylase (UPase) and HSV-thymidine kinase (TK) active sites. Its distinct retention on reversed-phase HPLC (relative to 5-methyluridine and 5-iodouridine) facilitates separation and quantification in enzyme kinetic assays. [1]

Reference Standard for Forced Degradation of Ester Prodrugs

Analytical development scientists formulating ester prodrugs of uridine analogs require (E)-5-(2-carbomethoxyvinyl)uridine as a reference standard to identify and quantify ester hydrolysis products during stability testing. Its well-characterized UV absorbance profile (λmax ~290 nm, consistent with extended conjugation in the 5-vinyluracil chromophore) enables sensitive detection by HPLC-UV/Vis, distinguishing it from the free acid and degradation products. [2]

Application
Selection Property
Validation Focus
BVRU prodrug synthesis and in vivo model studies
Late-stage ester intermediate for bromovinyl conversion
Verify synthetic yield and purity across scale
Combinatorial nucleoside library construction
Michael acceptor for parallel derivatization
Assess orthogonal reactivity and C5-diversity potential
Enzyme substrate tolerance profiling
Sterically demanding C5-vinyl ester probe
Map UPase and TK active-site constraints
Ester prodrug stability reference standard
Distinct UV-Vis and HPLC retention signature
Identify and quantify hydrolysis products
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